molecular formula C19H31N3O3 B13143593 4,6-Diallyloxy-2-decyloxy-1,3,5-triazine CAS No. 85896-26-0

4,6-Diallyloxy-2-decyloxy-1,3,5-triazine

Cat. No.: B13143593
CAS No.: 85896-26-0
M. Wt: 349.5 g/mol
InChI Key: SPKLHDQJUGTSTI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diallyloxy-2-decyloxy-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with allyl alcohol and decanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Diallyloxy-2-decyloxy-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

4,6-Diallyloxy-2-decyloxy-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 4,6-Diallyloxy-2-decyloxy-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triallyloxy-1,3,5-triazine
  • 2,4,6-Tris(allyloxy)-s-triazine
  • 2,4,6-Tris(allyloxy)-1,3,5-triazine

Uniqueness

4,6-Diallyloxy-2-decyloxy-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both allyloxy and decyloxy groups allows for versatile chemical modifications and applications, distinguishing it from other triazine derivatives .

Properties

CAS No.

85896-26-0

Molecular Formula

C19H31N3O3

Molecular Weight

349.5 g/mol

IUPAC Name

2-decoxy-4,6-bis(prop-2-enoxy)-1,3,5-triazine

InChI

InChI=1S/C19H31N3O3/c1-4-7-8-9-10-11-12-13-16-25-19-21-17(23-14-5-2)20-18(22-19)24-15-6-3/h5-6H,2-4,7-16H2,1H3

InChI Key

SPKLHDQJUGTSTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=NC(=NC(=N1)OCC=C)OCC=C

Origin of Product

United States

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